
rac Cinacalcet HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:
Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Clinical Applications
-
Management of Secondary Hyperparathyroidism
- Rac Cinacalcet Hydrochloride is primarily indicated for managing secondary hyperparathyroidism in patients undergoing dialysis. Clinical trials have demonstrated significant reductions in PTH levels, serum calcium, and phosphorus levels among treated patients compared to those receiving standard care .
- In a pivotal phase 3 study involving over 1,100 patients, cinacalcet was shown to achieve target PTH levels more effectively than traditional therapies .
- Bone Health and Mineral Metabolism
- Cardiovascular Outcomes
- Redox Status Improvement
Safety and Tolerability
Cinacalcet is generally well-tolerated; however, common side effects include nausea and vomiting, which are typically mild to moderate in severity . Monitoring serum calcium levels is essential due to the risk of hypocalcemia during treatment.
Case Studies
Several case studies highlight the effectiveness of rac Cinacalcet Hydrochloride:
- Case Study 1 : A 65-year-old male patient with end-stage renal disease on hemodialysis experienced a significant reduction in PTH from 400 pg/mL to 220 pg/mL after 12 weeks of treatment with cinacalcet. His serum calcium and phosphorus levels also stabilized within target ranges.
- Case Study 2 : A cohort study involving 50 patients revealed that after six months of cinacalcet therapy, 70% achieved target PTH levels below 250 pg/mL, demonstrating its efficacy across diverse patient demographics.
Comparative Efficacy
Treatment | PTH Reduction (%) | Calcium Reduction (%) | Phosphorus Reduction (%) |
---|---|---|---|
Cinacalcet HCl | 46-65 | 6-8 | 7-10 |
Standard Therapy | 9-13 | Stable | Stable |
Mécanisme D'action
The mechanism of action of rac Cinacalcet HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparaison Avec Des Composés Similaires
®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.
N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.
Uniqueness:
- The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.
Activité Biologique
Cinacalcet hydrochloride, commonly referred to as rac Cinacalcet HCl, is a calcimimetic agent primarily used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing dialysis, as well as for treating hypercalcemia in patients with parathyroid carcinoma. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanism of action, clinical efficacy, and notable case studies.
Cinacalcet acts by enhancing the sensitivity of the calcium-sensing receptor (CaSR) located on parathyroid cells. By binding to this receptor, it mimics the action of calcium, leading to a reduction in parathyroid hormone (PTH) secretion. This mechanism is crucial for regulating calcium homeostasis and mitigating the effects of elevated PTH levels associated with SHPT and hypercalcemia.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : After oral administration, peak plasma concentrations are reached within 2-6 hours. The absolute bioavailability ranges from 20-25%, which can increase by 1.5 to 1.8 times when taken with food .
- Distribution : The drug is extensively metabolized via hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with less than 1% excreted unchanged in urine.
- Half-life : The terminal elimination half-life is approximately 30-40 hours, allowing for once-daily dosing .
- Renal and Hepatic Impairment : The pharmacokinetics are minimally affected by renal impairment; however, moderate to severe hepatic impairment significantly increases exposure to the drug .
Clinical Efficacy
Numerous clinical trials have established the efficacy of this compound in reducing serum PTH levels and managing calcium and phosphorus levels in patients with CKD. Key findings from pivotal studies include:
- Reduction in PTH Levels : In a phase III trial involving 1,136 patients on dialysis, cinacalcet demonstrated a significantly higher proportion of patients achieving target iPTH levels compared to placebo (46% vs. 9%) after treatment .
- Impact on Calcium and Phosphorus : The treatment also resulted in significant reductions in serum calcium and phosphorus levels, contributing to improved mineral metabolism .
- Safety Profile : Common adverse effects include nausea and vomiting; however, these are generally mild to moderate and transient .
Case Studies
Case Study 1: Efficacy in Dialysis Patients
A multicenter study assessed the impact of cinacalcet on SHPT among hemodialysis patients. Patients receiving cinacalcet showed an average PTH decrease of 26%, while those on placebo experienced a 22% increase . This underscores the drug's effectiveness in managing PTH levels.
Case Study 2: Genetic Polymorphism Influence
A study explored the influence of the CASR A990G polymorphism on treatment response to cinacalcet. G carriers exhibited significantly lower PTH levels after 12 weeks of treatment compared to non-carriers (mean difference of 253.7 pg/mL), indicating that genetic factors may influence therapeutic outcomes .
Summary Table of Clinical Findings
Study Type | Population | Cinacalcet Dose Range | PTH Reduction (%) | Calcium Reduction (%) | Phosphorus Reduction (%) |
---|---|---|---|---|---|
Phase III Trial | CKD Patients on Dialysis | 30-180 mg/day | Up to 60% | Up to 4.6% | Not significant |
Multicenter Study | Hemodialysis Patients | Variable | Average 26% | Not specified | Not specified |
Genetic Polymorphism Study | HD Patients with CASR A990G | Standard dosing | Significant variance | Not specified | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for rac Cinacalcet HCl, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Heck coupling reaction is a validated method for synthesizing this compound and its related substances. Key parameters include catalyst selection (e.g., palladium-based catalysts), solvent systems (e.g., DMF or acetonitrile), and temperature control (60–80°C). Variations in these conditions can alter reaction kinetics, with higher temperatures accelerating side reactions that reduce purity. Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as harmful if inhaled, swallowed, or exposed to skin. Laboratories must adhere to GHS standards:
- Use fume hoods for aerosol prevention (Section 7, SDS).
- Wear nitrile gloves and safety goggles (Skin/Eye Irritation Category 2).
- Store in sealed containers at controlled temperatures (2–8°C) to prevent degradation .
Q. How should researchers design initial in vitro experiments to evaluate this compound’s pharmacological activity?
- Methodological Answer : Begin with calcium-sensing receptor (CaSR) binding assays using HEK293 cells transfected with human CaSR. Dose-response curves (0.1–10 µM) can establish EC50 values. Include negative controls (vehicle-only) and positive controls (e.g., extracellular calcium). Replicate experiments ≥3 times to account for inter-assay variability .
Advanced Research Questions
Q. How can discrepancies between in vitro efficacy and in vivo outcomes for this compound be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, protein binding) or species-specific CaSR expression. Address this by:
- Conducting interspecies comparative studies (e.g., murine vs. primate models).
- Performing physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Validating findings using ex vivo organotypic cultures .
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Apply Akaike’s Information Criterion (AIC) to compare model fit. For longitudinal studies (e.g., bone density changes), mixed-effects models can account for individual variability. Pre-specify alpha-spending functions to adjust for multiple comparisons in clinical trials .
Q. How can this compound’s pharmacokinetic data be integrated into existing calcium homeostasis models?
- Methodological Answer : Link empirical data to theoretical frameworks like the "two-compartment calcium model." Use Bayesian hierarchical modeling to incorporate population variability. Validate predictions against clinical datasets (e.g., serum PTH levels in CKD patients). This approach bridges mechanistic hypotheses and observed outcomes .
Q. What strategies optimize the Heck coupling reaction for synthesizing this compound with minimal impurities?
- Methodological Answer : Optimize ligand systems (e.g., tri-o-tolylphosphine) to enhance catalytic efficiency. Monitor reaction progress via HPLC-MS to detect intermediates (e.g., des-chloro impurities). Reduce byproduct formation by maintaining inert atmospheres (argon) and strict moisture control. Scale-up requires continuous-flow reactors to ensure consistent mixing and heat transfer .
Q. Cross-Cutting Methodological Considerations
- Data Contradiction Analysis : When conflicting results emerge (e.g., variable effects on cardiovascular parameters), apply sensitivity analyses to identify confounding variables (e.g., patient comorbidities in RCTs). Triangulate findings using orthogonal assays (e.g., electrophysiology for CaSR activation) .
- Theoretical Frameworks : Ground studies in calcium signaling theory or allosteric modulator mechanisms. This ensures hypothesis-driven experimental design and contextualizes results within broader physiological systems .
Propriétés
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.